molecular formula C23H20N6OS B14974444 N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

Cat. No.: B14974444
M. Wt: 428.5 g/mol
InChI Key: YHSPSLVLRKOPNO-UHFFFAOYSA-N
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Description

N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alkanes .

Scientific Research Applications

N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:

Uniqueness

N-BENZYL-N-METHYL-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6OS/c1-27(15-17-8-4-2-5-9-17)21(30)16-31-23-25-24-22-20-14-19(18-10-6-3-7-11-18)26-29(20)13-12-28(22)23/h2-14H,15-16H2,1H3

InChI Key

YHSPSLVLRKOPNO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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